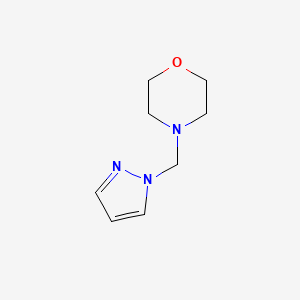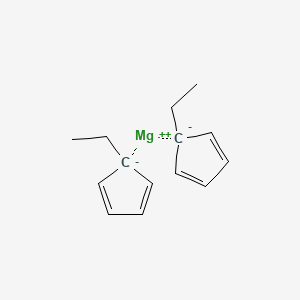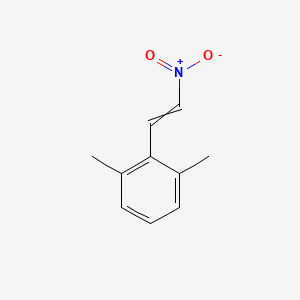
4-(1H-Pyrazol-1-ylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Pyrazol-1-ylméthyl)morpholine est un composé hétérocyclique qui présente à la fois un cycle pyrazole et un cycle morpholine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-(1H-Pyrazol-1-ylméthyl)morpholine implique généralement la réaction de dérivés de pyrazole avec de la morpholine dans des conditions spécifiques. Une méthode courante consiste à utiliser une base telle que l'hydrure de sodium pour déprotoner le pyrazole, suivie de l'ajout de morpholine pour former le produit souhaité .
Méthodes de production industrielle : Les méthodes de production industrielle du 4-(1H-Pyrazol-1-ylméthyl)morpholine impliquent souvent des réactions à grande échelle utilisant des voies de synthèse similaires mais optimisées pour des rendements et une pureté plus élevés. Ces méthodes peuvent inclure des réactions en flux continu et l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction .
Analyse Des Réactions Chimiques
Types de réactions : Le 4-(1H-Pyrazol-1-ylméthyl)morpholine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Réactifs halogénés, bases fortes.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de pyrazole, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles pyrazole ou morpholine .
Applications de la recherche scientifique
Le 4-(1H-Pyrazol-1-ylméthyl)morpholine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-(1H-Pyrazol-1-ylméthyl)morpholine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses, exerçant ainsi des effets anticancéreux .
Composés similaires :
- 2-(1-Méthyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)éthyl]pipéridine
- 4-[4-Morpholinyl(phényl)méthyl]morpholine
Comparaison : Le 4-(1H-Pyrazol-1-ylméthyl)morpholine est unique en raison de sa combinaison spécifique des cycles pyrazole et morpholine, qui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des profils de réactivité et de bioactivité différents, ce qui en fait un composé précieux pour diverses applications .
Applications De Recherche Scientifique
4-(1H-Pyrazol-1-ylmethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1H-Pyrazol-1-ylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 4-[4-Morpholinyl(phenyl)methyl]morpholine
Comparison: 4-(1H-Pyrazol-1-ylmethyl)morpholine is unique due to its specific combination of the pyrazole and morpholine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
4-(pyrazol-1-ylmethyl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-2-9-11(3-1)8-10-4-6-12-7-5-10/h1-3H,4-8H2 |
Clé InChI |
DEJCEVQWFDETHE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CN2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)


![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)

![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)

carbonyl}carbamate](/img/structure/B11726228.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutylamine](/img/structure/B11726229.png)


![1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine](/img/structure/B11726248.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide](/img/structure/B11726249.png)

